N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
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Overview
Description
O-Desmethyl Midostaurin is a derivative of Midostaurin, a multi-targeted protein kinase inhibitor. It is known for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia and systemic mastocytosis. O-Desmethyl Midostaurin is an active metabolite of Midostaurin, formed through the metabolic process involving cytochrome P450 liver enzymes .
Preparation Methods
The preparation of O-Desmethyl Midostaurin involves synthetic routes that typically start with Midostaurin. The process includes the demethylation of Midostaurin to produce O-Desmethyl Midostaurin. This reaction can be carried out using various demethylating agents under controlled conditions to ensure high yield and purity . Industrial production methods focus on optimizing these reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
O-Desmethyl Midostaurin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
O-Desmethyl Midostaurin has a wide range of scientific research applications:
Mechanism of Action
O-Desmethyl Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It inhibits the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT proto-oncogene receptor tyrosine kinase, platelet-derived growth factor receptor, and both wild-type and mutant forms of fms-like tyrosine kinase 3 . These inhibitions disrupt various signaling pathways involved in cell proliferation and survival, making it effective in treating certain cancers .
Comparison with Similar Compounds
O-Desmethyl Midostaurin is unique compared to other similar compounds due to its specific inhibition profile and its formation as an active metabolite of Midostaurin. Similar compounds include:
Midostaurin: The parent compound, which is also a multi-targeted kinase inhibitor.
Staurosporine: An alkaloid from which Midostaurin is derived.
CGP52421: Another active metabolite of Midostaurin with similar inhibitory properties.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Properties
IUPAC Name |
N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCRDZEEXVZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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